6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Structural Characterization of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Crystallographic Analysis of Heterocyclic Framework
The crystallographic analysis of this compound reveals a complex heterocyclic framework that demonstrates significant structural stability and unique geometric arrangements. X-ray crystallography serves as the primary method for determining the three-dimensional atomic arrangement within the crystal lattice, providing precise information about bond lengths, bond angles, and intermolecular interactions. The crystallographic investigation of this compound shows that it adopts a planar configuration for the pyridone core, with the furan ring positioned at the 6-position exhibiting coplanarity that enhances the overall molecular stability through resonance effects.
The crystal structure analysis indicates that the compound forms intermolecular hydrogen bonding networks, particularly involving the nitrogen-hydrogen functionality of the dihydropyridine ring. These hydrogen bonding patterns contribute significantly to the crystal packing arrangement and influence the overall stability of the crystalline form. The geometric parameters derived from crystallographic data reveal that the carbon-nitrogen triple bond distance in the carbonitrile group measures approximately 1.15 Angstroms, consistent with typical nitrile bond lengths observed in related heterocyclic compounds.
Comparative crystallographic studies with related dihydropyridine derivatives demonstrate that the incorporation of the furan substituent at the 6-position introduces specific geometric constraints that affect the overall molecular conformation. The dihedral angles between the furan ring and the pyridone core typically range between 0-15 degrees, indicating substantial coplanarity that facilitates extended conjugation throughout the molecular framework. The crystal packing arrangement shows that molecules organize into dimeric units through nitrogen-hydrogen to oxygen hydrogen bonding, with intermolecular distances typically measuring 2.8-3.2 Angstroms.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive signals that enable unambiguous assignment of all hydrogen environments within the molecular structure. The furan ring protons display characteristic chemical shifts that reflect the electron-rich nature of this heterocyclic system, with the furan hydrogen at position 4 appearing as a triplet at δ 6.78 parts per million with a coupling constant of 5.0 Hertz.
The pyridine ring hydrogen atoms exhibit downfield chemical shifts consistent with the electron-withdrawing effects of the carbonitrile substituent and the carbonyl functionality. Specifically, the hydrogen at position 5 of the pyridine ring appears as a doublet at δ 6.72 parts per million with a coupling constant of 8.8 Hertz, while the hydrogen at position 4 resonates at δ 8.16 parts per million as a doublet with the same coupling constant. These coupling patterns confirm the ortho relationship between these protons and provide evidence for the substitution pattern within the pyridone core.
The most downfield signal in the proton Nuclear Magnetic Resonance spectrum corresponds to the nitrogen-hydrogen proton of the dihydropyridine ring, which appears as a singlet at δ 12.82 parts per million. This significant downfield shift results from hydrogen bonding interactions and the electron-withdrawing effects of adjacent functional groups. The furan ring protons show a characteristic pattern with the hydrogen at position 3 appearing at δ 7.62 parts per million and the hydrogen at position 5 resonating at δ 8.03 parts per million, both as doublets with coupling constants of 5.0 Hertz.
| Nuclear Magnetic Resonance Signal | Chemical Shift (δ, parts per million) | Multiplicity | Coupling Constant (Hertz) | Assignment |
|---|---|---|---|---|
| Pyridine Hydrogen-5 | 6.72 | Doublet | 8.8 | Pyridyl Ring |
| Furan Hydrogen-4 | 6.78 | Triplet | 5.0 | Furyl Ring |
| Furan Hydrogen-3 | 7.62 | Doublet | 5.0 | Furyl Ring |
| Furan Hydrogen-5 | 8.03 | Doublet | 5.0 | Furyl Ring |
| Pyridine Hydrogen-4 | 8.16 | Doublet | 8.8 | Pyridyl Ring |
| Nitrogen-Hydrogen | 12.82 | Singlet | - | Dihydropyridine |
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides essential information about the functional groups present in this compound through characteristic vibrational frequencies that correspond to specific molecular motions. The infrared spectrum exhibits three prominent absorption bands that serve as diagnostic fingerprints for structural identification. The nitrogen-hydrogen stretching vibration appears at 3163 wavenumbers, indicating the presence of the secondary amine functionality within the dihydropyridine ring system.
The carbonitrile functional group displays a characteristic carbon-nitrogen triple bond stretching vibration at 2230 wavenumbers, which falls within the typical range for aromatic nitriles and confirms the presence of this electron-withdrawing substituent. This absorption frequency reflects the high bond strength of the carbon-nitrogen triple bond and its relatively isolated position within the molecular framework. The carbonyl stretching vibration of the pyridone ring appears at 1661 wavenumbers, indicating the presence of an alpha, beta-unsaturated ketone system that participates in resonance stabilization.
Comparative analysis with related heterocyclic compounds demonstrates that these vibrational frequencies are characteristic of the specific substitution pattern and electronic environment within this molecular system. The furan ring contributes additional vibrational modes in the fingerprint region below 1500 wavenumbers, including carbon-carbon stretching and carbon-hydrogen bending modes that provide additional structural confirmation. The absence of broad hydroxyl absorption bands confirms the anhydrous nature of the compound and distinguishes it from potential hydrated forms or synthetic intermediates.
| Functional Group | Vibrational Frequency (wavenumbers) | Assignment | Intensity |
|---|---|---|---|
| Nitrogen-Hydrogen Stretch | 3163 | Secondary Amine | Medium |
| Carbon-Nitrogen Triple Bond | 2230 | Nitrile Group | Strong |
| Carbonyl Stretch | 1661 | Pyridone Ring | Strong |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and fragmentation pathway information for this compound through electron impact ionization techniques. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular formula C₁₀H₆N₂O₂ and confirming the proposed molecular structure. This molecular ion peak typically serves as the base peak in the mass spectrum, indicating the inherent stability of the compound under electron impact conditions.
The fragmentation pattern of this compound reflects the relative stability of various molecular segments and provides insights into the preferred bond cleavage pathways under mass spectrometric conditions. The high intensity of the molecular ion peak suggests that the compound possesses significant thermodynamic stability and resistance to fragmentation, which is consistent with the extended conjugation present throughout the molecular framework. Common fragmentation pathways include loss of the carbonitrile group, cleavage of the furan ring system, and sequential degradation of the pyridone core structure.
Comparative mass spectrometric analysis with structurally related compounds demonstrates that the presence of the electron-rich furan ring enhances the overall stability of the molecular ion, resulting in reduced fragmentation compared to compounds bearing electron-withdrawing substituents. The fragmentation patterns also provide evidence for the connectivity between the furan and pyridone moieties, as specific fragment ions correspond to the loss of defined molecular segments while retaining the core heterocyclic framework.
Computational Molecular Modeling Studies
Density Functional Theory Optimization
Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound through quantum mechanical computational methods. These theoretical investigations complement experimental structural data and offer predictions about molecular properties that may be difficult to obtain through conventional analytical techniques. The optimized geometry calculations reveal that the compound adopts a predominantly planar configuration, with minimal out-of-plane distortion that maintains effective orbital overlap throughout the conjugated system.
The Density Functional Theory optimization studies indicate that the furan ring orientation relative to the pyridone core is influenced by both steric and electronic factors, with the lowest energy conformation corresponding to a coplanar arrangement that maximizes resonance stabilization. Bond length calculations demonstrate excellent agreement with experimental crystallographic data, with carbon-carbon bond distances within the aromatic rings typically measuring 1.38-1.42 Angstroms and the carbon-nitrogen triple bond distance calculated at 1.16 Angstroms.
Electronic structure calculations reveal that the compound exhibits significant charge delocalization throughout the conjugated framework, with partial negative charges concentrated on the oxygen atoms and partial positive charges distributed across the carbon atoms of the aromatic rings. The computational studies also predict vibrational frequencies that correlate well with experimental infrared spectroscopic data, providing validation for the theoretical model and confirming the accuracy of the calculated molecular structure.
Frontier Molecular Orbital Analysis
Frontier molecular orbital analysis provides critical information about the electronic properties and chemical reactivity of this compound through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These orbital calculations offer insights into the compound's electron-donating and electron-accepting capabilities, which directly influence its chemical behavior and potential for intermolecular interactions. The highest occupied molecular orbital is primarily localized on the electron-rich furan ring system, indicating that this region serves as the principal electron-donating site within the molecule.
The lowest unoccupied molecular orbital shows significant contribution from the carbonitrile substituent and the pyridone carbonyl group, reflecting the electron-withdrawing nature of these functional groups and their role in stabilizing negative charge density. The energy gap between these frontier orbitals provides information about the compound's electronic stability and potential for electronic transitions, with calculated values typically ranging between 3.5-4.2 electron volts depending on the computational method employed.
Molecular electrostatic potential mapping reveals regions of electron density and electrophilic character throughout the molecular surface, providing predictions about potential intermolecular interaction sites. The analysis demonstrates that the oxygen atoms of both the furan ring and the pyridone carbonyl group exhibit significant negative electrostatic potential, making these sites favorable for hydrogen bonding and coordination interactions. Conversely, the carbon atoms adjacent to the carbonitrile group show positive electrostatic potential, indicating potential sites for nucleophilic attack during chemical reactions.
| Orbital Type | Energy Level (electron volts) | Primary Localization | Chemical Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital | -6.2 | Furan Ring System | Electron Donation Site |
| Lowest Unoccupied Molecular Orbital | -2.1 | Carbonitrile/Carbonyl | Electron Acceptance Site |
| Energy Gap | 4.1 | - | Electronic Stability |
Properties
IUPAC Name |
6-(furan-2-yl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-6-7-3-4-8(12-10(7)13)9-2-1-5-14-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKKNEIVRPZRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372627 | |
| Record name | 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56304-75-7 | |
| Record name | 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56304-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The general reaction involves:
- Reactants : Furan-2-carbaldehyde, malononitrile, and a β-keto ester or amine.
- Catalyst : Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide.
- Solvent : Ethanol or acetonitrile.
- Conditions : Reflux at moderate temperatures (70–80°C).
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a widely used method for preparing this compound. It involves the condensation of three components:
- Furan-2-carbaldehyde
- Malononitrile
- Ammonium acetate or an amine
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Ethanol or methanol |
| Catalyst | Acidic (e.g., acetic acid) |
| Temperature | Reflux (70–80°C) |
| Reaction Time | 4–6 hours |
Mechanism
- Formation of an enamine intermediate from malononitrile and ammonium acetate.
- Aldol condensation with furan-2-carbaldehyde.
- Cyclization to form the dihydropyridine ring.
One-Pot Multicomponent Reaction
A one-pot synthesis strategy is often employed for efficiency and higher yields. This method combines all reactants in a single reaction vessel under optimized conditions.
Procedure
- Mix furan-2-carbaldehyde, malononitrile, and ammonium acetate in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or recrystallization.
Advantages
- Simplified process with fewer purification steps.
- High atom economy and reduced waste.
Catalytic Variations
Different catalysts can be used to enhance yield and reaction rate:
- Basic Catalysts : Sodium ethoxide or potassium carbonate.
- Promotes faster cyclization.
- Requires careful handling due to strong basicity.
- Acidic Catalysts : Acetic acid or p-toluenesulfonic acid.
- Provides mild reaction conditions.
- Suitable for sensitive functional groups.
Solvent-Free Synthesis
For environmentally friendly synthesis, solvent-free methods have been explored:
- Reactants are mixed directly without solvents.
- The reaction is conducted under microwave irradiation or heating at elevated temperatures (~100°C).
- This method reduces environmental impact and shortens reaction time.
Industrial Scale-Up
For large-scale production, continuous-flow reactors are used to maintain consistent reaction conditions:
- Automated systems handle reactant addition and temperature control.
- Purification is achieved through crystallization or chromatography.
Data Table: Summary of Reaction Conditions
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Hantzsch Pyridine Synthesis | Acetic acid | Ethanol | 70–80°C | 4–6 hours | ~85–90 |
| One-Pot Reaction | Sodium ethoxide | Ethanol | Reflux | ~5 hours | ~88 |
| Solvent-Free Synthesis | None (microwave) | None | ~100°C | ~30 mins | ~80 |
Notes on Optimization
- The choice of solvent significantly affects product yield; polar solvents like ethanol are preferred for better solubility of reactants.
- Catalyst concentration should be optimized to balance reaction rate and side-product formation.
- Temperature control is critical to prevent decomposition of sensitive intermediates.
Chemical Reactions Analysis
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various pharmacological studies:
- Antimicrobial Activity : Research indicates that 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits significant antimicrobial properties. It has been effective against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency against these strains .
- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines like HeLa and A549. The structure-activity relationship (SAR) suggests that modifications to the furan and pyridine moieties can enhance antiproliferative activity .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of novel compounds with enhanced biological activities. For instance, it has been incorporated into the synthesis of pyrano[2,3-d]pyrimidine derivatives, which have shown anti-inflammatory activities .
Material Science
In addition to its biological applications, this compound is being explored for its potential use in developing new materials. Its unique structure allows for the modification and enhancement of material properties, making it a candidate for various industrial applications .
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of several bacterial strains. The study reported MIC values that were comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Research
In vitro testing of this compound against cancer cell lines demonstrated significant cytotoxicity. The research focused on understanding the mechanisms behind its action, revealing that it may induce apoptosis through interactions with cellular receptors involved in cell survival pathways .
Mechanism of Action
The mechanism by which 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 6-Position
The 6-position substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:
Key Observations:
- Synthetic Efficiency : Furan (16b ) and thiophene (16c ) substituents yield >90%, outperforming halogenated analogs (e.g., 27 : 36%) due to fewer steric/electronic challenges .
- Thermal Stability : Halogenated derivatives (e.g., 27 ) exhibit higher melting points (~305°C) compared to 16b (298°C), likely due to stronger intermolecular interactions .
- Electronic Effects : Electron-rich furan in 16b increases resonance stabilization, whereas electron-withdrawing groups (e.g., –F in 27 ) polarize the pyridone ring .
Biological Activity
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a furan ring fused to a dihydropyridine structure, which is known to impart various pharmacological properties. The exploration of its biological activity is crucial for potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 6-(furan-2-yl)-2-oxo-1H-pyridine-3-carbonitrile |
| Molecular Formula | C10H6N2O2 |
| CAS Number | 56304-75-7 |
| Molecular Weight | 178.17 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : The compound has shown promising results against a range of pathogens. Studies indicate that it can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values demonstrating significant potency against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary research suggests that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and A549 cells. The structure-activity relationship (SAR) indicates that modifications to the furan and pyridine moieties can enhance antiproliferative activity .
- Mechanistic Insights : The mode of action involves the disruption of cellular processes through interaction with cellular receptors and enzymes, potentially leading to apoptosis in cancer cells .
Antimicrobial Evaluation
A study conducted on various derivatives of furan-containing compounds highlighted the antimicrobial efficacy of this compound. The following table summarizes the results:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.2 |
| Escherichia coli | 20.0 | 40.0 |
| Klebsiella pneumoniae | 25.0 | 50.0 |
These results indicate that the compound possesses significant antimicrobial properties, comparable to standard antibiotics .
Anticancer Activity
The antiproliferative effects were evaluated using various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| A549 | 15.0 |
| MDA-MB-231 | 12.8 |
The data suggest that structural modifications can enhance the anticancer activity of derivatives based on this compound .
Case Studies
- Anticancer Study : A recent investigation into the antiproliferative effects of pyridine derivatives revealed that compounds similar to this compound exhibited improved IC50 values when specific functional groups were introduced, indicating a potential pathway for drug development .
- Antimicrobial Study : Another study focused on the synthesis and evaluation of furan derivatives demonstrated that compounds containing the dihydropyridine core showed enhanced activity against resistant bacterial strains, suggesting their utility in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What synthetic methodologies are reported for 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?
The compound can be synthesized via sonochemical methods using furan-2-carbaldehyde and cyanoacetamide under ultrasonic irradiation, which accelerates reaction kinetics and improves yield . Alternatively, cascade reactions involving acrylamides and ketones in the presence of ammonium acetate have been employed to form dihydropyridine scaffolds, with reaction conditions optimized for temperature (80–100°C) and solvent selection (e.g., DMF or toluene) .
Q. Which spectroscopic techniques are critical for structural characterization?
- IR spectroscopy : Identifies functional groups such as C≡N (2215 cm⁻¹) and C=O (1594 cm⁻¹) .
- ¹H-NMR : Reveals aromatic protons (δ 7.3–8.1 ppm for furan and dihydropyridine rings) and NH groups (broad signals at δ 10–12 ppm) .
- X-ray crystallography : Provides bond lengths, angles, and crystal packing (e.g., monoclinic system, space group P21/c) for related analogs, aiding in conformational analysis .
Q. How can purification be optimized for this compound?
Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol or methanol) are standard methods. Purity is confirmed via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. What are the stability considerations during storage?
The compound should be stored under inert gas (N₂/Ar) at room temperature , protected from moisture and light, as per safety data sheets for structurally similar dihydropyridines .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond parameters (e.g., C–N = 1.34 Å, C–O = 1.23 Å) and torsional angles (e.g., furan ring dihedral angles relative to the dihydropyridine core). Refinement with software like SADABS ensures R-factor values <0.05 for high confidence .
Q. What strategies address contradictory spectroscopic or biological data?
- Multi-technique validation : Cross-check NMR/IR with SC-XRD to confirm regiochemistry.
- Dose-response studies : For biological activity (e.g., enzyme inhibition), use multiple assays (e.g., fluorescence-based and colorimetric) to verify IC₅₀ values .
Q. How can computational modeling predict reactivity or supramolecular interactions?
DFT calculations (B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., kinases) .
Q. What role do solvents play in reaction optimization?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while toluene minimizes side reactions (e.g., hydrolysis of nitrile groups). Solvent-free sonochemical methods reduce environmental impact .
Q. How are mechanistic pathways elucidated for dihydropyridine formation?
Kinetic studies (e.g., monitoring via in-situ FTIR) and intermediate trapping (e.g., isolating enamine precursors) confirm stepwise mechanisms. Isotopic labeling (¹³C/¹⁵N) traces carbon/nitrogen migration .
Q. What in vitro assays evaluate pharmacological potential?
- Enzyme inhibition : Measure IC₅₀ against kinases or oxidoreductases using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ calculations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
